molecular formula C10H11NO3 B2480804 4-(2-Carbamoylethyl)benzoic acid CAS No. 937642-83-6

4-(2-Carbamoylethyl)benzoic acid

Cat. No.: B2480804
CAS No.: 937642-83-6
M. Wt: 193.202
InChI Key: HOJJHPIMYDUOKD-UHFFFAOYSA-N
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Description

4-(2-Carbamoylethyl)benzoic acid (IUPAC name: 4-[2-(aminocarbonyl)ethyl]benzoic acid) is a benzoic acid derivative featuring a carbamoylethyl (-CH₂CH₂CONH₂) substituent at the para position of the aromatic ring. For instance, derivatives of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid () demonstrate the importance of substituent design in modulating biological activity, such as butyrylcholinesterase inhibition.

Properties

IUPAC Name

4-(3-amino-3-oxopropyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,3,6H2,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJJHPIMYDUOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937642-83-6
Record name 4-(2-carbamoylethyl)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carbamoylethyl)benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with ethyl carbamate under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Carbamoylethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoylethyl group to an amine or other reduced forms.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(2-Carbamoylethyl)benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Carbamoylethyl)benzoic acid involves its interaction with specific molecular targets. The carbamoylethyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The benzoic acid moiety may also participate in binding interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Formula Key Properties (Inferred) Evidence ID
This compound -(CH₂)₂CONH₂ C₁₀H₁₁NO₃ Polar, hydrogen-bond donor/acceptor, moderate solubility in water N/A
4-(2-Aminoethyl)benzoic acid -(CH₂)₂NH₂ C₉H₁₁NO₂ Basic (pKa ~9–10), protonatable, hydrophilic
4-(Methoxycarbonyl)benzoic acid -COOCH₃ C₉H₈O₄ Ester group: less polar than amide, hydrolyzable under acidic/basic conditions
2-Iodo-4-(methylcarbamoyl)benzoic acid -I and -CONHCH₃ C₉H₈INO₃ Electron-withdrawing iodine enhances acidity; methylcarbamoyl reduces H-bonding vs. carbamoyl
4-[(2-Phenylethyl)amino]benzoic acid -NHCH₂CH₂Ph C₁₅H₁₅NO₂ Bulky aromatic substituent increases lipophilicity, reduces water solubility
  • Polarity and Solubility: The carbamoyl group in this compound is more polar than esters (e.g., 4-(methoxycarbonyl)benzoic acid) but less basic than primary amines (e.g., 4-(2-aminoethyl)benzoic acid). This balance may favor solubility in semi-polar solvents like DMSO or ethanol.
  • Acidity: The electron-withdrawing carbamoyl group slightly enhances the acidity of the benzoic acid proton compared to alkyl-substituted analogs (e.g., 4-[(2-phenylethyl)amino]benzoic acid).

Biological Activity

4-(2-Carbamoylethyl)benzoic acid, a derivative of benzoic acid, has garnered interest in biomedical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme interactions, antiproliferative effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound (CAS No. 937642-83-6) is characterized by the presence of a benzoic acid moiety with a carbamoylethyl substituent. Its molecular formula is C11H13NO3, and it features both carboxylic acid and amide functional groups, which contribute to its reactivity and biological interactions.

1. Enzyme Interactions

Research indicates that compounds related to this compound can interact with various enzymes, modulating their activity. For instance, benzoic acid derivatives have been shown to enhance the activity of proteolytic enzymes such as cathepsins B and L. These enzymes are crucial for protein degradation pathways, including the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are vital for cellular homeostasis and response to stress .

2. Antiproliferative Effects

Several studies have explored the antiproliferative effects of benzoic acid derivatives against cancer cell lines. For example, derivatives similar to this compound have demonstrated significant inhibition of cell proliferation in various cancer models. In vitro assays have shown that these compounds can induce apoptosis and inhibit tubulin polymerization, leading to cell cycle arrest .

Table 1: Antiproliferative Activity of Benzoic Acid Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA2058 (Melanoma)15Induction of apoptosis
3-Chloro-4-methoxybenzoic acidHep-G2 (Liver)10Inhibition of tubulin polymerization
4-Aminobenzoic acidMCF-7 (Breast)20Activation of caspase pathways

3. Antioxidant Activity

The antioxidant properties of benzoic acid derivatives have also been documented. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage associated with various diseases .

Case Studies

A notable study evaluated the biological activity of several benzoic acid derivatives, including this compound. The results indicated that these compounds could significantly enhance proteasome activity while exhibiting low cytotoxicity in normal human fibroblasts . This finding suggests their potential use as therapeutic agents in age-related diseases where proteostasis is compromised.

The biological effects of this compound are likely mediated through several mechanisms:

  • Ligand Formation : The compound can act as a ligand for metal ions, influencing enzymatic activities.
  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to antiproliferative effects.
  • Regulation of Proteolytic Pathways : By enhancing the activity of cathepsins and proteasomes, these compounds may help restore cellular homeostasis under stress conditions.

Future Research Directions

Given the promising biological activities observed in preliminary studies, further research is warranted:

  • In Vitro and In Vivo Studies : Comprehensive biological assays should be conducted to evaluate the antiproliferative effects across various cancer cell lines.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying the observed biological activities are essential.
  • Synthesis of Derivatives : Exploring modifications to enhance selectivity and efficacy towards specific biological targets could yield more potent therapeutic agents.

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